

# Gastrin I (1-14), human role in signaling pathways

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An In-depth Technical Guide to the Role of **Gastrin I (1-14), Human**, in Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Gastrin I (1-14), human**, is a 14-amino acid peptide fragment derived from Gastrin I (also known as Gastrin-17).[1][2] As an endogenous gastrointestinal peptide hormone, its primary and most well-documented physiological role is the stimulation of gastric acid secretion.[3][4][5] It is expressed predominantly in the gut and exerts its effects by binding to and activating the cholecystikinin B (CCK2) receptor, a G-protein coupled receptor (GPCR), located on the surface of gastric parietal cells and other cell types.[3][6][7] Beyond its role in gastric acid secretion, Gastrin I and its receptor are implicated in various cellular processes, including cell proliferation, differentiation, and migration, making them subjects of intense research in both physiology and oncology.[8]

This guide provides a detailed overview of the signaling pathways activated by human Gastrin I (1-14), summarizes key quantitative data, and presents detailed experimental protocols for studying its molecular mechanisms.

## Quantitative Data: Receptor Binding and Functional Activity

The interaction of Gastrin I (1-14) with its receptor and its subsequent cellular effects have been quantified in various studies. The following table summarizes the key metrics.

Parameter	Receptor/Assay	Value	Cell Type/System	Reference(s)
EC50	Gastric Epithelial Cell Proliferation	6.2 pM	Gastric Cells	
EC50	Histamine Secretion	0.014 nM	Gastric Cells	
Ki	CCK2 Receptor Binding	~0.3 - 1 nM*	Various	[9]

\*Note: This Ki value is reported for the full-length Gastrin-17 peptide. However, as the C-terminal tetrapeptide amide, which is present in Gastrin I (1-14), is the essential motif for CCK2 receptor binding, a similar high affinity is expected.[9][10]

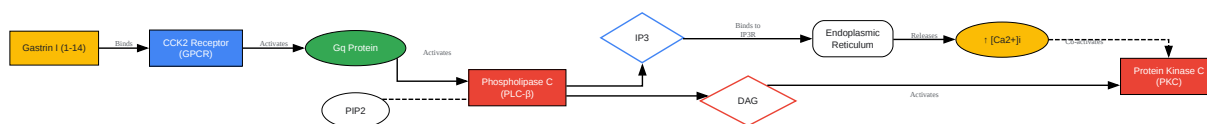
## Signaling Pathways of Gastrin I (1-14)

Gastrin I (1-14) initiates a cascade of intracellular events by binding to the CCK2 receptor. The primary signaling pathway involves the Gq alpha subunit of the heterotrimeric G-protein, leading to the activation of Phospholipase C and subsequent downstream signaling.

### The Canonical Gq/Phospholipase C Pathway

Upon binding of Gastrin I (1-14), the CCK2 receptor undergoes a conformational change, activating the associated Gq protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates Phospholipase C-β (PLC-β). PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

- IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm.
- DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca<sup>2+</sup>, activates members of the Protein Kinase C (PKC) family.[3][4]

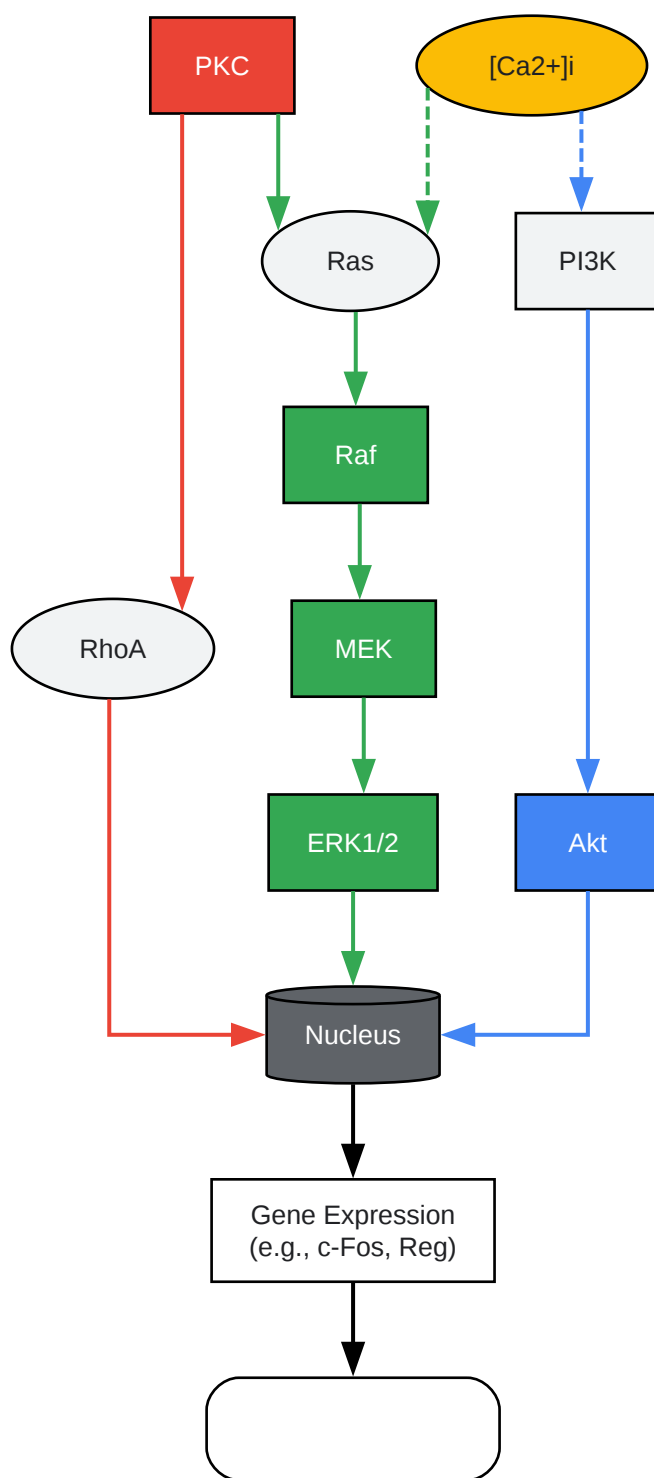


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Caption: Canonical Gq/PLC signaling pathway activated by Gastrin I (1-14).

## Downstream Proliferative and Pro-survival Pathways

The activation of PKC and the increase in intracellular calcium can trigger further signaling cascades, notably the Ras/Raf/MEK/ERK and the PI3K/Akt pathways. These pathways are crucial for regulating cell proliferation, survival, and migration. Gastrin signaling has been shown to stimulate the expression of proteins like Reg via PKC and the small GTPase RhoA.[3][1][4]



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Caption: Downstream pathways (ERK, Akt, RhoA) linked to Gastrin I signaling.

## Experimental Protocols

Investigating the signaling pathways of Gastrin I (1-14) involves a variety of cell-based assays. Below are detailed methodologies for key experiments.

## Intracellular Calcium Mobilization Assay

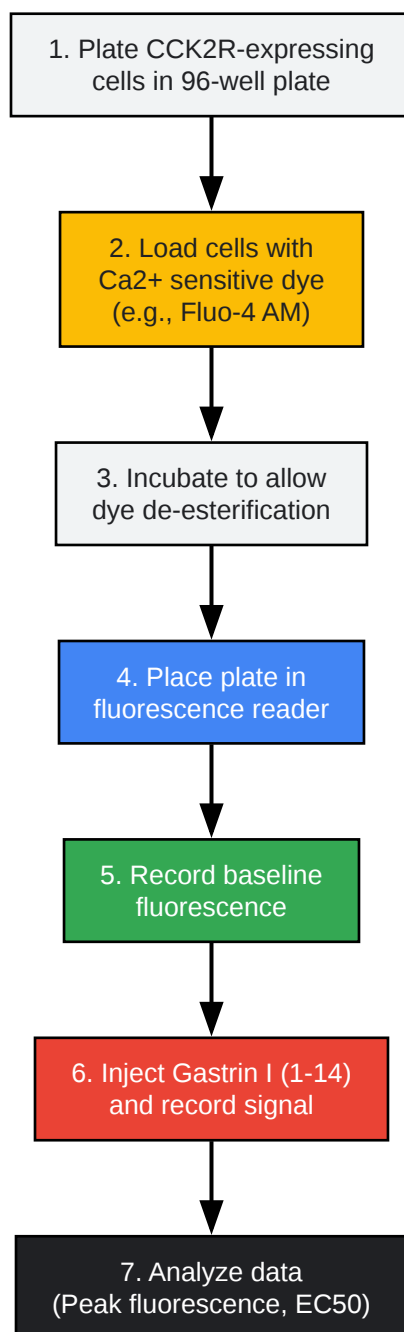
This assay measures the transient increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) following receptor activation.

**Principle:** Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM). The 'AM' ester group allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to free  $Ca^{2+}$ , the dye's fluorescence properties change, which can be measured in real-time using a fluorescence plate reader or microscope.

**Methodology:**

- **Cell Culture:** Plate cells expressing the CCK2 receptor (e.g., AR42J, or HEK293 cells stably transfected with CCK2R) in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
- **Dye Loading:**
  - Prepare a loading buffer containing a calcium indicator dye (e.g., FLIPR Calcium 6 Assay Kit reagent) according to the manufacturer's instructions.[\[11\]](#) Probenecid is often included to prevent the dye from being pumped out of the cell.
  - Remove the cell culture medium and add 100  $\mu$ L of the loading buffer to each well.
  - Incubate the plate at 37°C for 1-2 hours, followed by a 15-30 minute incubation at room temperature, protected from light.
- **Compound Preparation:** Prepare a 5X or 10X stock solution of **Gastrin I (1-14), human**, in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- **Data Acquisition:**
  - Place the cell plate into a fluorescence plate reader equipped with injectors (e.g., FlexStation 3, SpectraMax iD5).

- Set the instrument to measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 485 nm/525 nm for Fluo-4).
- Establish a stable baseline reading for 15-30 seconds.
- Program the injector to add 25  $\mu$ L of the Gastrin I (1-14) solution to the well.
- Continue recording the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.
- Data Analysis: The change in fluorescence intensity ( $F/F_0$ ) or the peak signal over baseline is calculated. Dose-response curves can be generated by testing serial dilutions of Gastrin I (1-14) to determine the EC<sub>50</sub>.



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Caption: Experimental workflow for a calcium mobilization assay.

## Inositol Phosphate (IP-One HTRF) Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust readout for Gq pathway activation.

**Principle:** This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Cells are stimulated in the presence of LiCl, which blocks the degradation of IP1, allowing it to accumulate. Cell lysates are then incubated with an IP1-d2 acceptor and an anti-IP1-cryptate donor. Free IP1 from the cell lysate competes with the IP1-d2 acceptor for binding to the antibody-cryptate donor. High levels of cellular IP1 lead to a low HTRF signal, and vice versa.<sup>[12]</sup>

**Methodology:**

- **Cell Stimulation:**
  - Harvest and resuspend CCK2R-expressing cells in a stimulation buffer containing LiCl.
  - Dispense 10  $\mu$ L of cells into a 384-well low-volume white plate.
  - Add 10  $\mu$ L of Gastrin I (1-14) at various concentrations.
  - Incubate for 30-60 minutes at 37°C.
- **Detection:**
  - Add 5  $\mu$ L of the IP1-d2 acceptor to the wells.
  - Add 5  $\mu$ L of the anti-IP1-cryptate donor to the wells.
  - Incubate for 1 hour at room temperature, protected from light.
- **Data Acquisition:** Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
- **Data Analysis:** Calculate the 665/620 emission ratio and normalize the data. The signal is inversely proportional to the concentration of IP1. Plot the data against the agonist concentration to determine the EC50.

## ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK1 and ERK2 proteins.

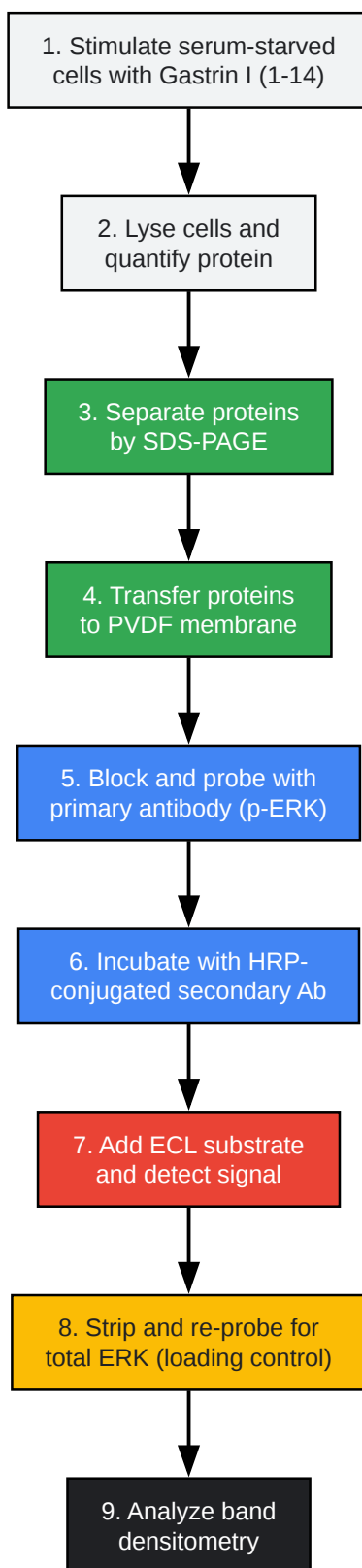


Principle: Following cell stimulation, proteins are extracted, separated by size using SDS-PAGE, and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be captured on film or by a digital imager. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[\[13\]](#)

#### Methodology:

- Cell Treatment:
  - Grow CCK2R-expressing cells in 6-well plates until they are ~80% confluent.
  - Serum-starve the cells for 4-24 hours to reduce baseline signaling.
  - Stimulate the cells with Gastrin I (1-14) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
- Protein Lysis:
  - Wash the cells with ice-cold PBS.
  - Add 100-200  $\mu$ L of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
  - Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
  - Denature 20-30  $\mu$ g of protein per sample by boiling in Laemmli buffer.
  - Load samples onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
  - Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
  - Wash the membrane 3x with TBST.
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane 3x with TBST.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
- Stripping and Re-probing:
  - Incubate the membrane in a mild stripping buffer to remove the antibodies.
  - Wash, block, and re-probe the membrane with an antibody against total ERK1/2 to serve as a loading control.
- Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.



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